3-(Heptylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Heptylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the heptylthio group and the dimethyl substitutions on the triazolopyrimidine core enhances its chemical properties, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves a multi-step process One common method is the cyclization of appropriate precursors under specific conditions For instance, the synthesis can start with the preparation of a suitable triazole intermediate, which is then reacted with a pyrimidine derivative
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and catalysts, such as dicationic molten salts, can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Heptylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The heptylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine core.
Substitution: The dimethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazolopyrimidines, and various substituted derivatives, each with unique chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its anticancer properties and its ability to inhibit specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-(Heptylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .
Uniqueness
What sets 3-(Heptylthio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine apart is the presence of the heptylthio group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This unique feature may contribute to its higher efficacy in biological applications compared to other similar compounds .
Properties
Molecular Formula |
C14H22N4S |
---|---|
Molecular Weight |
278.42 g/mol |
IUPAC Name |
3-heptylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C14H22N4S/c1-4-5-6-7-8-9-19-14-17-16-13-15-11(2)10-12(3)18(13)14/h10H,4-9H2,1-3H3 |
InChI Key |
VKVCPKQCCMNFBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSC1=NN=C2N1C(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.